Manganese phosphate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

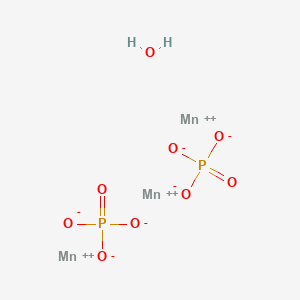

Manganese phosphate monohydrate is an inorganic chemical compound with the formula MnPO₄·H₂O. It is a hygroscopic solid that absorbs moisture to form the pale-green monohydrate. The compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese phosphate monohydrate can be synthesized through several methods:

Reaction of Manganese(II) Sulfate and Phosphoric Acid: This method involves the reaction of manganese(II) sulfate with phosphoric acid, followed by oxidation with nitric acid.

Comproportionation of Permanganate and Manganese(II) in Phosphoric Acid: This method involves the reaction of permanganate and manganese(II) in phosphoric acid, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound involves the following steps:

- Weighing a soluble phosphorus source compound and a soluble manganese source compound at the molar ratio of P to Mn being (1-2) to 1.

- Dissolving the soluble phosphorus source compound and the soluble manganese source compound into deionized water to prepare solutions.

- Feeding a manganese source solution to an acid-resistant reaction kettle by a metering pump, and then adding a phosphorus source solution for stirring.

- Feeding an oxidant to the acid-resistant reaction kettle by the metering pump, and adjusting the pH value of the system.

- Adding the organic solvent to the acid-resistant reaction kettle, and carrying out stirring reaction at 30-90°C.

- Naturally cooling the obtained manganese phosphate slurry to room temperature, carrying out washing, filtering, and drying to obtain the this compound product .

Chemical Reactions Analysis

Types of Reactions: Manganese phosphate monohydrate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form manganese(III) phosphate.

Reduction: this compound can be reduced to manganese(II) phosphate.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Decomposition: Heating the compound at specific temperatures leads to its decomposition.

Major Products Formed:

Oxidation: Manganese(III) phosphate.

Reduction: Manganese(II) phosphate.

Decomposition: Manganese(II) pyrophosphate.

Scientific Research Applications

Manganese phosphate monohydrate has a wide range of scientific research applications, including:

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme functions and metabolic pathways.

Medicine: Research is being conducted on its potential use in medical treatments, including its role in bone health and as a supplement for manganese deficiency.

Mechanism of Action

The mechanism of action of manganese phosphate monohydrate involves its interaction with various molecular targets and pathways. In biological systems, manganese ions play a crucial role in enzyme functions, including those involved in antioxidant defense and metabolism. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile catalyst in chemical processes .

Comparison with Similar Compounds

Manganese(II) Phosphate (Mn₃(PO₄)₂): This compound is similar in composition but differs in its oxidation state and properties.

Magnesium Phosphate Monohydrate (Mg₃(PO₄)₂·H₂O): Similar in structure but contains magnesium instead of manganese.

Uniqueness: Manganese phosphate monohydrate is unique due to its hygroscopic nature, ability to form various oxidation states, and its applications in diverse fields. Its role in enhancing the performance of supercapacitors and its potential in medical research highlight its distinctiveness compared to other similar compounds .

Properties

Molecular Formula |

H2Mn3O9P2 |

|---|---|

Molecular Weight |

372.77 g/mol |

IUPAC Name |

manganese(2+);diphosphate;hydrate |

InChI |

InChI=1S/3Mn.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 |

InChI Key |

CRXSQTXNKKXMQW-UHFFFAOYSA-H |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)

![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)

![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)

![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)